molecular formula C19H21N5O6 B1494672 2'-O-Methyl-N6-phenoxyacetyladenosine

2'-O-Methyl-N6-phenoxyacetyladenosine

Cat. No.: B1494672
M. Wt: 415.4 g/mol
InChI Key: DCYMOFZFSHYGEW-BGIGGGFGSA-N
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Description

2'-O-Methyl-N6-phenoxyacetyladenosine (CAS No. 128219-85-2) is a chemically modified nucleoside with the molecular formula C41H49N6O8P and a molecular weight of 784.83 g/mol . Its structure features two key modifications:

  • 2'-O-Methylation: A methyl group replaces the hydroxyl group at the 2'-position of the ribose sugar, enhancing nuclease resistance and RNA duplex stability.
  • N6-Phenoxyacetylation: A phenoxyacetyl group is attached to the N6 position of the adenine base, which improves hydrophobicity and facilitates solid-phase oligonucleotide synthesis.

This compound is primarily utilized as a phosphoramidite reagent (5'-O-DMT-2'-O-methyl-N6-phenoxyacetyladenosine 3'-CE phosphoramidite) in synthesizing modified oligonucleotides for RNA interference (RNAi) and antisense therapies targeting viral infections, genetic disorders, and cancer .

Properties

Molecular Formula

C19H21N5O6

Molecular Weight

415.4 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide

InChI

InChI=1S/C19H21N5O6/c1-28-16-15(27)12(7-25)30-19(16)24-10-22-14-17(20-9-21-18(14)24)23-13(26)8-29-11-5-3-2-4-6-11/h2-6,9-10,12,15-16,19,25,27H,7-8H2,1H3,(H,20,21,23,26)/t12-,15-,16-,19-/m1/s1

InChI Key

DCYMOFZFSHYGEW-BGIGGGFGSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)CO)O

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)CO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Modifications Applications/Properties Reference
2'-O-Methyl-N6-phenoxyacetyladenosine C41H49N6O8P 784.83 2'-O-Me, N6-phenoxyacetyl Oligonucleotide synthesis (RNAi/antisense)
N6-(4-Fluorobenzyl)adenosine (4FL) Not specified Not specified N6-(4-fluorobenzyl) Potential antisense agents
2-O-Methyladenosine C11H15N5O4 281.27 2'-O-Me RNA stability studies
N6,2'-O-Dimethyladenosine C12H17N5O4 295.30 2'-O-Me, N6-Me Epitranscriptome research
N6,N6-Dimethyl-2'-deoxyadenosine C12H17N5O3 279.30 2'-deoxyribose, N6,N6-dimethyl DNA adduct studies
N6-Acetyl-2',3',5'-tri-O-acetyl-N6-methyladenosine C18H22N6O9 466.40 N6-acetyl, 2',3',5'-tri-O-acetyl, N6-methyl Metabolic stability enhancement

Functional Group Modifications

N6-Substituted Derivatives
  • Phenoxyacetyl vs. Benzyl Groups: The phenoxyacetyl group in this compound is bulkier and more hydrophobic than benzyl derivatives (e.g., 4FL, 2OMeL) , which may reduce steric hindrance during oligonucleotide synthesis while improving cellular uptake .
Sugar Modifications
  • 2'-O-Methylation: Common in 2'-O-Methyladenosine and this compound, this modification enhances RNA stability by resisting ribonuclease degradation and improving thermal stability of RNA duplexes .
  • 2'-Deoxyribose: Found in N6,N6-Dimethyl-2'-deoxyadenosine, this modification shifts the compound’s role to DNA-based systems, altering sugar puckering and duplex geometry .

Preparation Methods

Methylation of the 2'-Hydroxyl Group

The 2'-O-methylation is generally achieved by selective alkylation of the 2'-hydroxyl group on the ribose sugar. This step is crucial for enhancing the stability of the nucleoside against enzymatic degradation.

  • Typical Reagents and Conditions:
    • Use of methylating agents such as methyl iodide or dimethyl sulfate.
    • Base catalysis (e.g., NaH or KOH) in polar aprotic solvents like DMF or DMSO.
    • Temperature control to avoid over-alkylation or side reactions.

N6-Phenoxyacetyl Protection

The N6 position of adenosine is selectively protected using phenoxyacetyl chloride or phenoxyacetic acid derivatives under controlled conditions.

  • Phase-Transfer Catalysis Method:

    • The phenoxyacetylation is performed under phase-transfer catalysis in a biphasic system (aqueous NaOH and organic solvent such as dichloromethane).
    • Use of tetrabutylammonium bromide (Bu4NBr) as a phase-transfer catalyst.
    • Reaction times typically range from 20 to 60 minutes at room temperature.
    • The reaction selectively acylates the N6 amino group without affecting other nucleophilic sites on the nucleoside.
  • Alternative Approaches:

    • Direct acylation of silyl-protected adenosine derivatives.
    • Use of silyl protecting groups (e.g., TBDMS) on the ribose hydroxyls to improve selectivity.

Purification

  • The crude product is extracted from the reaction mixture by partitioning between aqueous and organic phases.
  • Organic layers are dried over anhydrous sodium sulfate.
  • Concentration under reduced pressure.
  • Purification by flash chromatography on silica gel using solvents such as dichloromethane with small percentages of methanol or triethylamine to improve elution.

Representative Synthetic Procedure (Based on Literature)

Step Reagents/Conditions Outcome/Yield Notes
1 Adenosine + methyl iodide, NaH, DMF, 0 °C to RT 2'-O-methyladenosine intermediate Selective methylation of 2'-OH
2 2'-O-methyladenosine + phenoxyacetyl chloride, NaOH (aq), Bu4NBr, DCM biphasic system, RT, 25-60 min This compound Selective N6 acylation, yield ~80-85%
3 Extraction, drying, concentration, flash chromatography Pure product Purification to remove unreacted reagents and byproducts

Detailed Research Findings

  • Selective N6 Acylation: The use of phase-transfer catalysts in a biphasic system allows for highly selective N6-phenoxyacetylation without significant side reactions at other nucleophilic sites on the nucleoside, as demonstrated by Sekine et al. and others.

  • Efficiency of Methylation: The 2'-O-methylation step is efficient under basic conditions using NaH and methyl iodide, providing high regioselectivity for the 2'-hydroxyl group, which is critical for subsequent N6 modification.

  • Purification Techniques: Flash chromatography using silica gel with triethylamine-modified solvents prevents decomposition of the sensitive nucleoside derivatives during purification.

  • Yields and Reaction Times: Typical yields for the overall process range from 70% to 85%, with reaction times for acylation under phase-transfer conditions being as short as 25 minutes.

Summary Table of Key Reaction Parameters

Reaction Step Reagents/Conditions Reaction Time Yield (%) Notes
2'-O-Methylation Methyl iodide, NaH, DMF, 0 °C to RT 1-2 hours 75-85 Selective methylation of 2'-OH
N6-Phenoxyacetylation Phenoxyacetyl chloride, NaOH (aq), Bu4NBr, DCM biphasic, RT 25-60 minutes 80-85 Phase-transfer catalysis for selective acylation
Purification Extraction, drying, flash chromatography - - Silica gel chromatography with triethylamine

Q & A

Q. What are the established methods for synthesizing 2'-O-Methyl-N6-phenoxyacetyladenosine, and how can purity be validated?

Synthesis typically involves sequential modifications:

  • 2'-O-Methylation : Use methyltransferase enzymes (e.g., PCIF1) or chemical agents like trimethyl phosphate under controlled pH (e.g., pH 7.2) and temperature (4–25°C) for ribose methylation .
  • N6-Phenoxyacetylation : React adenosine with phenoxyacetyl chloride in anhydrous conditions, followed by purification via reverse-phase HPLC. Validate purity using LC-MS/MS (mass accuracy <2 ppm) and ¹H/¹³C NMR to confirm methylation and acetylation sites .

Q. How can researchers detect and quantify this compound in biological samples?

  • LC-MS/MS : Use isotope-labeled internal standards (e.g., ¹³C/¹⁵N-adenosine derivatives) for calibration. Optimize ionization parameters (e.g., ESI+ mode, 350°C source temperature) to distinguish it from structurally similar metabolites like m6A or m6Am .
  • Enzymatic Digestion : Treat RNA with RNases selective for unmethylated ribose, followed by nucleoside extraction and quantification .

Q. What analytical techniques are critical for resolving structural ambiguities in modified adenosine derivatives?

  • NMR : Assign 2'-O-methylation via ¹H NMR (δ 3.4–3.6 ppm for 2'-OCH₃) and N6-phenoxyacetylation via COSY/TOCSY to confirm aromatic proton coupling.
  • X-ray Crystallography : Co-crystallize with RNA-binding proteins (e.g., YTHDF2) to validate ribose and base modifications .

Q. What storage conditions ensure the stability of this compound?

  • Store lyophilized samples at −80°C under argon to prevent hydrolysis. In solution, maintain pH 6.5–7.5 and avoid repeated freeze-thaw cycles. Monitor degradation via LC-MS for 2'-O-demethylation or N6-deacetylation byproducts .

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (Risk Code 36/37/38). For spills, neutralize with 5% sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How do enzymatic and chemical synthesis routes for this compound compare in yield and scalability?

  • Enzymatic (PCIF1) : Higher specificity (≥95% yield) but limited scalability due to enzyme stability. Optimize reaction buffers (e.g., 50 mM Tris-HCl, 5 mM Mg²⁺) and monitor m6Am byproduct formation .
  • Chemical : Lower specificity (70–80% yield) but scalable. Use protecting groups (e.g., tert-butyldimethylsilyl) for ribose, followed by deprotection with tetrabutylammonium fluoride .

Q. How can contradictory data on methylation dynamics (e.g., m6A vs. m6Am crosstalk) be resolved?

  • Demethylase Inhibition : Treat cells with FTO/ALKBH5 inhibitors to isolate PCIF1-specific activity.
  • Pulse-Chase MS : Track ²H/¹³C isotope incorporation into RNA to distinguish de novo methylation from demethylation artifacts .

Q. What methodological challenges arise in detecting this compound in vivo, and how can they be addressed?

  • Tissue-Specific Extraction : Use TRIzol-free protocols (e.g., phenol-chloroform with 0.1% SDS) to retain labile modifications.
  • Crosslinking : Apply UV (254 nm) to stabilize RNA-protein interactions before immunoprecipitation with anti-m6A/m6Am antibodies .

Q. How does this compound stability vary under oxidative or thermal stress?

  • Stress Testing : Incubate at 37°C in H₂O₂ (0.1%) or acidic/basic buffers (pH 4–9). Monitor degradation via LC-MS for 8-oxo-adenosine (oxidative damage) or N6-acetyl migration products .

Q. What functional assays can elucidate the impact of this modification on RNA-protein interactions?

  • Electrophoretic Mobility Shift Assays (EMSAs) : Test binding affinity with YTHDF1/2 or eIF4E.
  • Ribosome Profiling : Compare translation efficiency of modified vs. unmodified mRNA in HEK293T cells .

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